4-(3-{2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]phenyl}prop-2-enoyl)morpholine-3-carbonitrile
Description
This compound is a morpholine-3-carbonitrile derivative featuring a prop-2-enoyl bridge linked to a 2-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl substituent.
Properties
IUPAC Name |
4-[3-[2-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]prop-2-enoyl]morpholine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-14-21-16(13-26-14)11-25-18-5-3-2-4-15(18)6-7-19(23)22-8-9-24-12-17(22)10-20/h2-7,13,17H,8-9,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFFLBFVUYYJPSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)COC2=CC=CC=C2C=CC(=O)N3CCOCC3C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-{2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]phenyl}prop-2-enoyl)morpholine-3-carbonitrile typically involves multiple stepsThe reaction conditions often involve the use of reagents such as phosphorus oxychloride (POCl₃), phosphorus pentachloride (PCl₅), and polyphosphoric acid (PPA) for cyclization reactions .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the process and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
4-(3-{2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]phenyl}prop-2-enoyl)morpholine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Electrophiles: Nitric acid (HNO₃), halogens (Cl₂, Br₂)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to the formation of sulfoxides or sulfones, while reduction of the carbonitrile group can yield primary amines .
Scientific Research Applications
4-(3-{2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]phenyl}prop-2-enoyl)morpholine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the presence of the thiazole ring, which is known for its biological activity
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials, such as liquid crystals and sensors
Biological Research: It is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic applications
Mechanism of Action
The mechanism of action of 4-(3-{2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]phenyl}prop-2-enoyl)morpholine-3-carbonitrile involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. This can lead to effects such as antimicrobial activity or inhibition of cancer cell growth .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs sharing key structural motifs (thiazole, acryloyl, carbonitrile, or heterocyclic rings).
Structural Analogues
2.1.1 (2E)-3-{4-[(2-Methyl-1,3-thiazol-4-yl)methoxy]phenyl}prop-2-enoic acid ()
- Structure : Shares the 2-methylthiazole and acryloyl-phenylmethoxy backbone but replaces the morpholine-carbonitrile with a carboxylic acid.
- Implications : The carboxylic acid group may enhance hydrogen bonding but reduce membrane permeability compared to the morpholine-carbonitrile’s lipophilic nature. This analog’s bioactivity (unreported in evidence) could differ in targets requiring ionizable groups .
2.1.2 3-[(E)-3-(4-Methoxyphenyl)prop-2-enoyl]-1-(4-methylphenyl)-5-phenyl-1H-pyrazole-4-carbonitrile ()
- Structure : Substitutes morpholine with a pyrazole ring and adds a 4-methylphenyl group. Retains the acryloyl and carbonitrile motifs.
- Bioactivity : Demonstrates antitumor activity against CaCo-2 and HEP-2 cell lines. The pyrazole ring’s planar geometry and substituent alignment (twisted acryloyl group at 18.7°) may optimize receptor binding, suggesting the target compound’s morpholine ring could alter conformational flexibility and potency .
2.1.3 5-Amino-1-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile ()
- Structure: Replaces thiazole with a thiadiazole ring and introduces a propanoyl-thioether linkage. Retains the pyrazole-carbonitrile core.
- Bioactivity : Exhibits antioxidant activity (IC₅₀: 63.11–67.93 μg/mL in derivatives 82f/g) . The thioether and thiadiazole groups may enhance radical scavenging, whereas the target compound’s thiazole and morpholine could prioritize different mechanisms (e.g., kinase inhibition).
Functional Group Analysis
- Thiazole vs. Thiadiazole/Thiophene: Thiazole derivatives (e.g., ’s (2-Methyl-1,3-thiazol-4-yl)methanol) are associated with antimicrobial and anti-inflammatory properties. Thiadiazoles () often exhibit stronger electron-withdrawing effects, influencing redox activity .
- Carbonitrile Group : Common in kinase inhibitors (e.g., ’s pyrazole-carbonitrile), this group may chelate metal ions or form hydrogen bonds in the target compound .
- Morpholine vs. Pyrazole : Morpholine improves aqueous solubility and pharmacokinetics, whereas pyrazoles () enhance aromatic stacking interactions .
Physicochemical Properties and Drug-Likeness
Biological Activity
The compound 4-(3-{2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]phenyl}prop-2-enoyl)morpholine-3-carbonitrile is a thiazole-based derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, efficacy in various assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C₁₄H₁₃N₃O₄S
- Molecular Weight : 275.32 g/mol
This structure includes a thiazole moiety, which is known for its versatility in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents.
Biological Activity Overview
Research has demonstrated that thiazole derivatives exhibit a range of biological activities, including:
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Antitumor Activity :
- Thiazole compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, derivatives with electron-donating groups on the phenyl ring have displayed enhanced cytotoxicity against various cancer cell lines .
- In vitro studies indicate that compounds similar to our target compound exhibit IC₅₀ values in the low micromolar range against cancer cell lines such as HT29 and Jurkat .
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Antimicrobial Properties :
- Thiazole derivatives have been evaluated for their antifungal activity against pathogens like Candida albicans, showing significant inhibition at low concentrations (e.g., MIC values around 1.23 μg/mL) .
- The presence of electronegative substituents on the phenyl ring has been correlated with increased antifungal potency due to enhanced lipophilicity and interaction with fungal enzymes .
- Anticonvulsant Effects :
Structure-Activity Relationship (SAR)
The SAR studies for thiazole derivatives indicate that modifications at specific positions can significantly influence biological activity:
- Electron-Donating Groups : Compounds with methoxy or methyl groups on the phenyl ring tend to show increased activity due to better electron density, facilitating interactions with biological targets .
- Thiazole Ring Substituents : The position and nature of substituents on the thiazole ring can affect binding affinity and selectivity towards target proteins involved in cancer progression or microbial resistance .
Case Studies
Several case studies highlight the effectiveness of thiazole derivatives similar to our compound:
- Antitumor Study :
- Antifungal Activity :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
